molecular formula C24H26N4O7S B182894 Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate CAS No. 186497-89-2

Methyl 4-(3-(n-(isobutoxycarbonyl)-n-(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl)pyridin-2-yl)benzoate

Cat. No. B182894
M. Wt: 514.6 g/mol
InChI Key: MKXCMFJSLPCFDU-UHFFFAOYSA-N
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Patent
US06531605B1

Procedure details

reaction of 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide with 4-methoxycarbonylphenylboronic acid (or an anhydride or ester thereof) in the presence of a source of fluoride ion and under aqueous conditions to give N-(isobutoxycarbonyl)-2-(4-methoxycarbonylphenyl)-N-(3-methoxy-5-methylpyrazin-2-yl) pyridine-3-sulfonamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([S:8]([N:11]([C:21]([O:23][CH2:24][CH:25]([CH3:27])[CH3:26])=[O:22])[C:12]2[C:17]([O:18][CH3:19])=[N:16][C:15]([CH3:20])=[CH:14][N:13]=2)(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:28][O:29][C:30]([C:32]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34][CH:33]=1)=[O:31]>>[CH2:24]([O:23][C:21]([N:11]([C:12]1[C:17]([O:18][CH3:19])=[N:16][C:15]([CH3:20])=[CH:14][N:13]=1)[S:8]([C:7]1[C:2]([C:35]2[CH:36]=[CH:37][C:32]([C:30]([O:29][CH3:28])=[O:31])=[CH:33][CH:34]=2)=[N:3][CH:4]=[CH:5][CH:6]=1)(=[O:10])=[O:9])=[O:22])[CH:25]([CH3:27])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1S(=O)(=O)N(C1=NC=C(N=C1OC)C)C(=O)OCC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)B(O)O
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(C)C)OC(=O)N(S(=O)(=O)C=1C(=NC=CC1)C1=CC=C(C=C1)C(=O)OC)C1=NC=C(N=C1OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.